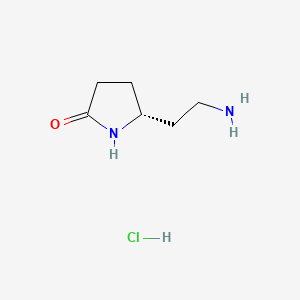

(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride

Description

Properties

Molecular Formula |

C6H13ClN2O |

|---|---|

Molecular Weight |

164.63 g/mol |

IUPAC Name |

(5R)-5-(2-aminoethyl)pyrrolidin-2-one;hydrochloride |

InChI |

InChI=1S/C6H12N2O.ClH/c7-4-3-5-1-2-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m1./s1 |

InChI Key |

HKOLXKWRLHOHLU-NUBCRITNSA-N |

Isomeric SMILES |

C1CC(=O)N[C@H]1CCN.Cl |

Canonical SMILES |

C1CC(=O)NC1CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Routes from Pyrrolidin-2-one Derivatives

Reaction of 2-pyrrolidone with Reactive Benzylated Compounds and Subsequent Transformations

A patented process describes the preparation of 2-aminomethyl-pyrrolidine derivatives, closely related to the target compound, starting from 2-pyrrolidone. The key steps include:

Step 1: Reaction of 2-pyrrolidone with a reactive benzylated compound (e.g., benzyl halides or tosylates) to form N-benzyl-2-pyrrolidone intermediates.

Step 2: Conversion of the N-benzyl-2-pyrrolidone to N-benzyl-2-nitromethylene-pyrrolidine via reaction with lower alkyl sulfates, alkaline alcoholates, and nitromethane.

Step 3: Reduction of the nitromethylene intermediate to N-benzyl-2-aminomethyl-pyrrolidine.

Step 4: Removal of the benzyl protecting group to yield 2-aminomethyl-pyrrolidine.

This process yields the aminomethyl pyrrolidine with high purity (97.6%) and a good yield (78%) after distillation. The hydrochloride salt formation would typically follow by treatment with hydrochloric acid.

| Step | Reaction Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | 2-pyrrolidone + reactive benzylated compound | Benzyl halide or tosylate | N-benzyl-2-pyrrolidone intermediate |

| 2 | Alkyl sulfate + alkaline alcoholate + nitromethane | Alkaline conditions | N-benzyl-2-nitromethylene-pyrrolidine |

| 3 | Reduction | Suitable reducing agent (e.g., catalytic hydrogenation) | N-benzyl-2-aminomethyl-pyrrolidine |

| 4 | Deprotection | Hydrogenolysis or other benzyl cleavage methods | 2-aminomethyl-pyrrolidine |

Synthesis via Donor–Acceptor Cyclopropane Ring Opening and Lactamization

A recent synthetic strategy involves the use of donor–acceptor cyclopropanes bearing ester groups, which undergo Lewis acid-catalyzed ring opening with primary amines, followed by lactamization and dealkoxycarbonylation to yield substituted pyrrolidin-2-ones:

Step 1: Lewis acid-catalyzed opening of donor–acceptor cyclopropane by a primary amine (e.g., benzylamine) to form γ-amino esters.

Step 2: In situ lactamization under reflux conditions with acetic acid to form pyrrolidin-2-one derivatives.

Step 3: Dealkoxycarbonylation (ester removal) via alkaline saponification followed by thermolysis to obtain the target pyrrolidin-2-one.

This method is versatile and applicable to various substituted amines and cyclopropanes, allowing access to chiral 1,5-substituted pyrrolidin-2-ones, including the aminoethyl-substituted derivatives.

| Step | Reaction Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclopropane + primary amine | Lewis acid catalyst (e.g., nickel perchlorate) | γ-amino ester intermediate |

| 2 | Lactamization | Reflux with acetic acid in toluene | Pyrrolidin-2-one ring formation |

| 3 | Dealkoxycarbonylation | Alkaline saponification + thermolysis | Removal of ester, formation of 1,5-substituted pyrrolidin-2-one |

Hydrogenation and Catalytic Reduction Methods

Another approach involves catalytic hydrogenation of pyrrolidinone acetonitrile derivatives to introduce the aminoethyl side chain:

Reaction of 5-oxo-2-pyrrolidinoneacetonitrile with hydrogen gas and dimethylamine in the presence of palladium catalysts (e.g., palladium on barium sulfate or palladium on alumina) leads to N,N-dimethyl-2-(5'-oxo-2'-pyrrolidinone)ethylamine.

Subsequent oxidation and elimination steps can be performed to modify the substituents and ring structure as needed.

This method is inspired by classical hydrogenation techniques and allows selective functionalization of the pyrrolidinone ring system.

| Step | Reaction Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Hydrogenation of 5-oxo-2-pyrrolidinoneacetonitrile | H2 gas, dimethylamine, Pd catalyst | N,N-dimethyl-2-(5'-oxo-2'-pyrrolidinone)ethylamine |

| 2 | Optional oxidation and elimination | Oxidizing agents, pyrolysis at 140-185 °C | Modifications to ring and substituents |

Notes on Stereochemistry and Purification

The (5R) stereochemistry is crucial for biological activity and is typically controlled by starting from enantiomerically pure precursors or by resolution methods during synthesis.

Purification steps often involve crystallization, ion-exchange chromatography, or distillation under reduced pressure to achieve high enantiomeric excess and purity.

Hydrochloride salt formation is achieved by treatment of the free amine with hydrochloric acid, facilitating isolation and improving stability.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The aminoethyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Aminomethyl vs. Aminoethyl Substitutions

- (5R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS 1956434-90-4): Features a shorter aminomethyl (–CH₂NH₂) group instead of aminoethyl (–CH₂CH₂NH₂). Similarity scores (0.97) suggest moderate structural overlap .

- 5-((Isopropylamino)methyl)pyrrolidin-2-one (CAS 1177316-08-3): Incorporates a branched isopropylamino group, increasing steric bulk and lipophilicity compared to the linear aminoethyl chain in the target compound .

Methyl-Substituted Analogues

- 5-Methylpyrrolidin-2-one hydrochloride (CAS 62069-49-2): Replaces the aminoethyl group with a non-polar methyl group, drastically reducing polarity and likely diminishing interactions with charged biological targets. Similarity score: 0.97 .

Ring Size Variations: Pyrrolidinone vs. Piperidinone

- 1-(2-Aminoethyl)piperidin-2-one hydrochloride (CAS 1187465-46-8): A six-membered lactam (piperidin-2-one) with a 2-aminoethyl substituent. The larger ring alters conformational flexibility and may impact binding to sterically constrained targets. Molecular weight: 190.66 g/mol .

Salt Forms and Free Bases

- 5-(2-Aminoethyl)pyrrolidin-2-one (CAS 1368193-98-9): Free base form of the target compound. The absence of hydrochloride reduces aqueous solubility, highlighting the importance of salt formation for drug formulation .

Comparative Data Table

Key Implications of Structural Differences

- Stereochemistry : Enantiomers may exhibit divergent pharmacokinetics or efficacy in chiral environments (e.g., enzyme active sites) .

- Substituent Length: Longer chains (e.g., aminoethyl vs.

- Ring Size: Piperidinone derivatives offer distinct conformational profiles, which could influence bioavailability or off-target effects .

Biological Activity

(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is a compound belonging to the pyrrolidinone class, characterized by an aminoethyl group at the 5-position of the pyrrolidinone ring. Its molecular formula is C₇H₁₄ClN₃O, with a molecular weight of approximately 164.63 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, influencing the activity and function of target molecules. This compound may also participate in enzymatic reactions, thereby affecting several biochemical pathways.

Interaction Studies

Studies have focused on the binding affinity of this compound to different biological targets. These interactions are crucial for understanding its therapeutic potential and suitability as a lead compound in drug discovery efforts. The compound's specific substitution pattern is believed to confer distinct reactivity profiles compared to other pyrrolidinone derivatives.

Case Studies

- Enzyme Modulation : Research indicates that this compound can modulate enzyme activity, which may lead to therapeutic effects in various conditions. For instance, its interaction with tyrosinase has been studied, suggesting potential applications in skin-related therapies .

- Receptor Interactions : The compound has been evaluated for its interaction with adrenergic receptors, particularly as a potential beta-3 adrenergic receptor agonist, which could have implications for metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| (5R)-5-(2-aminoethyl)pyrrolidin-2-one HCl | Aminoethyl group at 5-position | Enzyme modulation, receptor interaction |

| Pyrrolidine | Simple cyclic amine | General neurotransmitter activity |

| Hydroxymethyl pyrrolidines | Hydroxymethyl substitution | Beta-3 adrenergic receptor agonism |

The unique structural features of this compound allow it to exhibit distinct biological activities compared to related compounds.

Synthesis and Applications

The synthesis of this compound typically involves several key steps that can be optimized for high yield and purity. Its applications span various fields including medicinal chemistry, where it serves as a precursor for drug development, and organic synthesis, where it acts as a building block for complex molecules.

Future Directions

Further research is necessary to fully elucidate the biological activity profile of this compound. Investigations into its pharmacokinetics, toxicity, and long-term effects will be critical in assessing its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, to introduce the aminoethyl group onto the pyrrolidin-2-one scaffold. For example, intermediates like 5-(aminomethyl)pyrrolidin-2-one derivatives can be synthesized under controlled pH and temperature to preserve stereochemistry . Reaction yields (e.g., ~46–63% in similar pyrrolidine syntheses) are optimized using catalysts (e.g., Pd/C for hydrogenation) and purification via column chromatography . Monitoring reaction progress with TLC and confirming purity via NMR (¹H/¹³C) or HRMS is critical .

Q. Which analytical techniques are essential for characterizing the purity and stereochemical integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify structural integrity and chiral centers. For example, splitting patterns in ¹H NMR distinguish equatorial/axial substituents on the pyrrolidine ring .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., 228.20 g/mol) and isotopic patterns .

- Chiral HPLC : Essential for enantiomeric excess analysis, particularly for the (5R)-configured chiral center .

- FTIR : Validates functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, making it suitable for in vitro assays. Stability studies should include:

- pH-dependent degradation assays : Test solubility and decomposition in buffers (pH 1–12) at 25–37°C .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 150°C) .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to predict shelf life .

Advanced Research Questions

Q. What strategies address challenges in maintaining stereochemical purity during large-scale synthesis of this compound?

- Methodological Answer :

- Asymmetric catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) to control the (5R)-configuration during aminomethylation .

- Crystallization-induced diastereomer resolution : Convert enantiomers into diastereomeric salts (e.g., using tartaric acid) for selective crystallization .

- In-line PAT (Process Analytical Technology) : Real-time monitoring via Raman spectroscopy ensures chiral consistency during scale-up .

Q. How can researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular docking : Use software like MOE to model binding with targets (e.g., neurotransmitter receptors) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for receptor-ligand interactions .

- Radioligand displacement assays : Quantify affinity for receptors using tritiated ligands (e.g., [³H]-GABA for GABAA receptors) .

Q. What metabolic pathways should be considered when evaluating the compound’s pharmacokinetics?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify Phase I metabolites (oxidation, hydrolysis) .

- CYP450 inhibition screening : Assess potential drug-drug interactions using fluorogenic substrates .

- Mass spectrometry imaging (MSI) : Map tissue distribution and metabolite accumulation in preclinical models .

Q. How can contradictory data regarding synthesis yields or biological activity be resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify yield-limiting factors .

- Orthogonal assay validation : Replicate biological activity using independent methods (e.g., cell-based vs. enzymatic assays) .

- Meta-analysis : Compare data across studies to isolate variables (e.g., impurity profiles affecting bioactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.